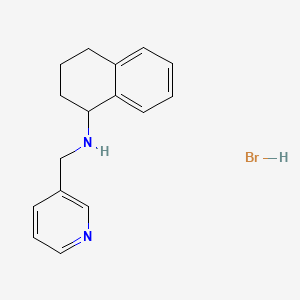

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide

Description

Historical Development of Nitrogen Heterocycles

Nitrogen heterocycles have shaped organic chemistry since their discovery in the early 19th century. The isolation of alloxan from uric acid by Brugnatelli in 1818 marked one of the first documented heterocyclic compounds. By 1834, Runge’s isolation of pyrrole from bone distillation demonstrated the ubiquity of nitrogen-containing rings in biological systems. The structural elucidation of pyridine in 1849 by Thomas Anderson, followed by Wilhelm Körner and James Dewar’s confirmation of its benzene-like structure with a nitrogen substitution in 1869–1871, laid the foundation for systematic heterocyclic chemistry.

The 20th century witnessed transformative advances, including the Hantzsch pyridine synthesis (1881) and Chichibabin’s industrial-scale production method (1924). These developments enabled the synthesis of diverse nitrogen heterocycles, which now constitute 59% of U.S. FDA-approved drugs due to their versatile bioactivity. The integration of heterocycles into pharmaceuticals accelerated with the discovery of chlorpromazine (a phenothiazine derivative) and penicillin (containing a β-lactam ring), highlighting nitrogen’s critical role in drug design.

Evolution of Pyridine-Based Pharmacophores

Pyridine’s electronic structure—a six-membered aromatic ring with a nitrogen atom—grants unique physicochemical properties, including basicity (pKₐ ~5.2) and hydrogen-bonding capacity. Early pharmacophore models, such as Beers and Reich’s 1970 proposal, identified pyridine’s nitrogen as a hydrogen-bond acceptor critical for receptor interactions. Modern structural biology has validated these models: X-ray crystallography of nicotinic acetylcholine receptors (nAChRs) reveals that the pyridine nitrogen forms a hydrogen bond with a conserved water molecule near TrpB, a key aromatic residue mediating cation-π interactions.

The pyridine scaffold’s adaptability is evident in its prevalence across therapeutic areas:

- Antihypertensives : Amlodipine’s dihydropyridine core modulates calcium channels.

- Antivirals : Ritonavir’s pyridine-thiazole moiety inhibits HIV protease.

- Oncology : Imatinib’s pyridine-pyrimidine structure targets BCR-ABL tyrosine kinase.

Table 1: Key Pyridine Derivatives in Drug Development

| Compound | Therapeutic Class | Target |

|---|---|---|

| Nicotine | Neurological | nAChR |

| Isoniazid | Antimicrobial | Mycobacterium enzymes |

| Pyridostigmine | Neuromuscular | Acetylcholinesterase |

Tetrahydronaphthalene Derivatives in Medicinal Chemistry

Tetrahydronaphthalene (THN), a partially saturated bicyclic system, enhances pharmacokinetic properties by balancing lipophilicity and conformational rigidity. Its integration with pyridine is exemplified in Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine hydrobromide, where the THN moiety likely improves blood-brain barrier penetration.

Synthetic Approaches :

- Friedel-Crafts Acylation : 2-Acetyl-THN serves as a precursor for cyanopyridones and thioxopyridines.

- Reductive Amination : Coupling THN-1-amine with pyridine-3-carbaldehyde yields the parent amine, subsequently converted to the hydrobromide salt.

Biological Applications :

- Anti-Inflammatory : THN derivatives inhibit nitric oxide (NO) production in macrophages (e.g., compound 27 in shows 59.2% NO inhibition at 50 μM).

- Antiplatelet Activity : Pyridine-THN hybrids like compound 2f exhibit dual thromboxane receptor antagonism and synthase inhibition (IC₅₀ = 0.063 μM).

- Anticancer : Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate demonstrates growth inhibition in breast (MCF-7) and lung (NCI-H460) cancer lines.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.BrH/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13;/h1-2,4-6,8,10-11,16,18H,3,7,9,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGBAFNFHJVMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCC3=CN=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide typically involves multiple steps:

Formation of the Pyridin-3-ylmethyl Intermediate:

Synthesis of the Tetrahydronaphthalene Derivative:

Coupling Reaction:

Formation of the Hydrobromide Salt:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, forming ketones or alcohols depending on the oxidizing agent used.

Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any oxidized forms back to their original state.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Ketones or alcohols derived from the tetrahydronaphthalene moiety.

Reduction: Fully hydrogenated naphthalene derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades, ultimately affecting physiological and biochemical processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s hydrobromide salt likely improves aqueous solubility compared to neutral analogs like 3i and 3q, which require organic solvents for dissolution .

- Melting points for nitro-containing derivatives (3i, 3q) exceed 190°C, suggesting higher crystallinity due to strong intermolecular interactions (e.g., π-π stacking, dipole-dipole) .

Biological Activity

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

- IUPAC Name : N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine; hydrobromide

- Molecular Formula : C₁₆H₁₉BrN₂

- Molecular Weight : 319.239 g/mol

- CAS Number : 1052526-84-7

Synthesis Methods

The synthesis of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide can be achieved through various organic chemistry methods. Common approaches include:

- Condensation Reactions : Combining pyridine derivatives with tetrahydronaphthalene compounds under acidic conditions.

- Reduction Reactions : Reducing ketones or aldehydes derived from naphthalene to form the amine structure.

Pharmacological Properties

Research indicates that Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It operates by modulating key signaling pathways involved in cell proliferation and survival. For instance, it has been noted to inhibit the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cancer progression .

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by inhibiting tau hyperphosphorylation and reducing amyloid beta accumulation in neuronal models. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound has been shown to bind selectively to muscarinic receptors and other neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways relevant to cancer and neurodegeneration.

Case Studies

Several studies have explored the efficacy of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide:

Q & A

Q. What role does the hydrobromide counterion play in modulating solubility and bioavailability?

- Methodology : Salt metathesis (e.g., HCl or maleate substitution) evaluates solubility changes via shake-flask assays. Pharmacokinetic studies in rodent models measure oral bioavailability and plasma half-life .

Contradictions and Considerations

- Catalyst Selection : While Fe₂O₃@SiO₂/In₂O₃ improves yields in pyridine syntheses , amine hydrobromide salts may interfere with metal catalysts. Pilot reactions under inert conditions are advised .

- Biological Activity : Derivatives with trifluoromethyl groups show potent cytotoxicity but may exhibit off-target effects (e.g., cardioprotective activity), necessitating in vivo toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.